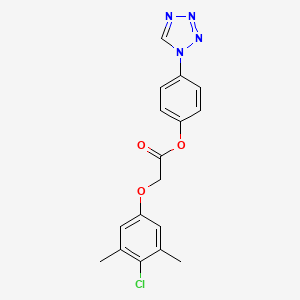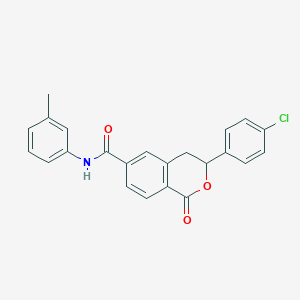
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is a synthetic organic compound that features a trimethoxybenzamide core linked to a phenyl-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 5-phenyl-1,2,4-oxadiazole can be prepared by reacting phenylhydrazine with an appropriate carboxylic acid or its derivative under dehydrating conditions.
Coupling with Trimethoxybenzamide: The oxadiazole intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the trimethoxybenzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound can be used to study the inhibition of specific enzymes or receptors, providing insights into biochemical pathways.
Industrial Applications: It may be used in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, the trimethoxybenzamide moiety is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . The oxadiazole ring may also interact with various biological targets, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the oxadiazole ring.
5-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the trimethoxybenzamide moiety.
Uniqueness
3,4,5-Trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is unique due to the combination of the trimethoxybenzamide and oxadiazole functionalities, which may confer a distinct set of biological activities and chemical reactivity compared to its individual components.
Propriétés
Formule moléculaire |
C18H17N3O5 |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-9-12(10-14(24-2)15(13)25-3)16(22)19-18-20-17(26-21-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21,22) |
Clé InChI |
GPSLCLASFVLECJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NOC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11334122.png)

![6-(Furan-2-yl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11334128.png)
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11334131.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11334133.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11334142.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11334171.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11334187.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11334188.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11334189.png)
![1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one](/img/structure/B11334197.png)
![N-(2,4-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334204.png)

